molecular formula C22H21N5O2S B2580446 N-[(4-methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896297-32-8

N-[(4-methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2580446
CAS No.: 896297-32-8
M. Wt: 419.5
InChI Key: FBUHKFFKGGWDME-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:

  • N-(4-Methoxyphenyl)methyl group: A lipophilic substituent contributing to membrane permeability and receptor binding .
  • 1,2,4-Triazole core: A heterocyclic ring known for diverse bioactivity, including enzyme inhibition and receptor modulation .
  • Sulfanyl linker: Facilitates conjugation to the acetamide moiety, influencing molecular stability and reactivity .

This compound’s structural complexity positions it within a broader class of triazolylsulfanyl acetamides, which are explored for applications in medicinal chemistry, insect olfaction modulation, and cancer research .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-19-11-9-17(10-12-19)15-23-20(28)16-30-22-25-24-21(18-7-3-2-4-8-18)27(22)26-13-5-6-14-26/h2-14H,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHKFFKGGWDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article details the compound's biological activity, including its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features an acetamide core linked to a methoxyphenyl group and a triazole moiety with a pyrrole substituent. The structural formula can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure is significant as it incorporates multiple functional groups that contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial properties. Although specific mechanisms of action have not been fully elucidated, the compound is believed to interact with various molecular targets, including enzymes and receptors, which may lead to diverse biological effects.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. For instance, preliminary studies suggest that it possesses activity against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 20 to 70 µM, indicating its potential utility in combating antibiotic-resistant infections .

Comparative Analysis of Biological Activity

To better understand the compound's effectiveness, a comparative analysis with similar compounds was conducted. The following table summarizes the MIC values of this compound against various bacterial strains compared to standard antibiotics.

CompoundBacterial StrainMIC (µM)Reference
N-[...]S. aureus20–40
N-[...]E. coli40–70
CeftriaxoneS. aureus4
CeftriaxoneE. coli0.1

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives, including those structurally similar to N-[...] . For example:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Substituents
Target Compound N-(4-Methoxyphenyl)methyl; 5-phenyl; 4-(1H-pyrrol-1-yl) ~450 (estimated) Methoxybenzyl group enhances lipophilicity; pyrrole introduces π-π interactions .
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide N-(2-Trifluoromethylphenyl); 5-(4-methoxybenzyl) 496.5 Trifluoromethyl group increases metabolic stability and electron-withdrawing effects.
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-Methoxyphenyl); 4-methyl; 5-(4-pyridinyl) 380.4 Pyridinyl group enhances water solubility; methyl reduces steric hindrance.
OLC-12 (Orco antagonist) N-(4-Isopropylphenyl); 4-ethyl; 5-(4-pyridinyl) 424.5 Isopropylphenyl and pyridinyl optimize insect odorant receptor (Orco) antagonism.
FP1-12 (Hydroxyacetamide derivatives) Hydroxyacetamide; substituted phenyl/methyl groups 400–450 Hydroxyl group improves hydrogen-bonding capacity for antiproliferative activity.

Key Research Findings

  • Insect Olfaction: Triazolylsulfanyl acetamides with pyridinyl/ethyl groups (e.g., OLC-12) show nanomolar potency against Orco, while bulkier substituents (e.g., trifluoromethylphenyl in ) reduce efficacy due to steric clashes .
  • Cancer Research : Hydroxyacetamide analogs demonstrate that electron-donating groups (e.g., methoxy) improve cellular uptake, whereas electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .
  • Antioxidant Activity : Thiol-containing triazoles (e.g., 7h/7i) exhibit radical scavenging, with IC₅₀ values correlating with substituent electronegativity .

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